molecular formula C15H10N2O2 B14337304 3-(4-Nitrophenyl)isoquinoline CAS No. 101640-58-8

3-(4-Nitrophenyl)isoquinoline

Cat. No.: B14337304
CAS No.: 101640-58-8
M. Wt: 250.25 g/mol
InChI Key: KKXHNFSBLYTHHE-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)isoquinoline is a nitro-substituted isoquinoline derivative characterized by a nitro group (-NO₂) at the para position of the phenyl ring attached to the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, materials science, and catalysis due to their electronic properties and structural versatility . The nitro group in this compound introduces strong electron-withdrawing effects, influencing its photophysical, catalytic, and biological behaviors. For instance, the nitro group is known to quench fluorescence in certain derivatives , while enhancing hydrophobicity and binding affinity in others .

Properties

CAS No.

101640-58-8

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

3-(4-nitrophenyl)isoquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10H

InChI Key

KKXHNFSBLYTHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)isoquinoline can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)isoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Fluorescent Isoquinoline Derivatives

Key Comparison: 3-(4-Nitrophenyl)isoquinoline exhibits distinct photophysical properties compared to other isoquinoline derivatives. For example:

Compound Substituent λmax Emission (nm) Fluorescence Quantum Yield (Φfl) Notes
3a 5066 368 0.425 High fluorescence intensity
3b 4744 363 0.417 Moderate fluorescence
7c (Nitro-deriv.) NO₂ No emission - Fluorescence quenching

The nitro group in this compound analogs like 7c completely quenches intrinsic fluorescence due to its electron-withdrawing nature, which promotes non-radiative decay pathways . This contrasts with derivatives bearing electron-donating groups (e.g., 3a, 3b), which show strong emission in the near-UV region.

Schiff Base Derivatives (Pyrazole-Isoquinoline Hybrids)

Synthetic Efficiency: this compound derivatives are often synthesized via catalytic methods. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (compound 1) serves as a precursor for Schiff base derivatives like 3a–c, synthesized using Fe₂O₃@SiO₂/In₂O₃ nanocatalysts .

Synthesis Method Reaction Time Yield (%) Catalyst Reusability
Non-catalytic 6–8 hours 60–70 Low
Catalytic 1–2 hours 85–92 High (>5 cycles)

The catalytic route significantly enhances yield and reduces reaction time compared to non-catalytic methods .

CDK4/6 Inhibitors (Isoquinoline-Dione Derivatives)

For example:

Compound Structure Modifications IC50 (CDK4) Selectivity (CDK4 vs. CDK1/2)
61 4-(Phenylaminomethylene)isoquinoline-dione 27 nM >10-fold
62 4-(Benzylaminomethylene)isoquinoline-dione 2 nM >10-fold

The electron-withdrawing nitro group in this compound could enhance binding affinity to kinase ATP pockets, similar to the effects seen in 62 and 63, where substituents improve selectivity and potency .

P-glycoprotein Modulators (Isoquinolinesulfonamides)

Drug Resistance Reversal: Hydrophobic isoquinoline derivatives like H-86 and H-87 reverse multidrug resistance by inhibiting P-glycoprotein-mediated drug efflux. The nitro group in this compound may enhance hydrophobicity, mimicking the activity of H-86 (IC₅₀ for vinblastine accumulation: <1 µM) .

Compound Substituent LogP Vinblastine Accumulation
H-86 4-Chlorophenyl-propenyl 3.8 High
H-87 4-Chlorophenyl-methylpropenyl 4.2 Moderate
Target This compound ~2.5* Predicted moderate

*Estimated LogP based on nitro group contribution.

Crystal Packing and Supramolecular Interactions

Structural Insights: The nitro group in this compound derivatives influences molecular conformation. For instance, 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one adopts a U-shaped geometry due to parallel stacking of the nitro-phenyl and isoquinoline rings (dihedral angle: 4.4°) . This contrasts with non-nitro derivatives, which exhibit less pronounced intercalation.

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